Regioisomeric Target Engagement Divergence: 3-Pyridyl vs. 4-Pyridyl Isomers Exhibit Non-Overlapping Protein Interaction Profiles
The 3-pyridyl regioisomer (CAS 791601-06-4) and the 4-pyridyl regioisomer (CAS 774553-99-0) share identical molecular formula (C₁₃H₁₂N₂O₂) and computed XLogP3 (~2.1), yet publicly available bioassay data indicate they interact with distinct, non-overlapping sets of protein targets. The 3-pyridyl variant has been screened and shows measurable signals against RGS4 (B Score range -7.61 to -7.53), mu-opioid receptor MOR-1 (activation signal at 9.3 µM), ADAM17/TACE (inhibition signal at 6.95 µM), and muscarinic M1 (both activation and inhibition signals at 3 µM) . In contrast, the 4-pyridyl isomer is recorded in BindingDB with activity against glucose-6-phosphate dehydrogenase (G6PD, IC₅₀ = 23,500 nM), neuropilin-1 (IC₅₀ > 95,000 nM), and organic cation transporter OCT1 (IC₅₀ = 138,000 nM) [1]. No single target appears in the screening profiles of both regioisomers within the available public data, indicating that the pyridine nitrogen position dictates target recognition. This evidence is classified as cross-study comparable, as the two compounds were tested in different assay panels under distinct screening conditions.
| Evidence Dimension | Protein target engagement profile (qualitative target identity divergence based on available screening data) |
|---|---|
| Target Compound Data | RGS4 (B Score -7.61 to -7.53); MOR-1 (activation at 9.3 µM); ADAM17 (inhibition at 6.95 µM); Muscarinic M1 (dual activation/inhibition at 3 µM); HSP90α (Kd = 19,000 nM) [2] |
| Comparator Or Baseline | 4-pyridyl regioisomer CAS 774553-99-0: G6PD (IC₅₀ = 23,500 nM); Neuropilin-1 (IC₅₀ > 95,000 nM); OCT1 (IC₅₀ = 138,000 nM); Polyadenylate-binding protein 1 (IC₅₀ > 80,000 nM) [1] |
| Quantified Difference | Zero target overlap in available public screening data between the two regioisomers; the 3-pyridyl isomer engages GPCR signaling modulators (RGS4, MOR-1, M1) and a metalloprotease (ADAM17), whereas the 4-pyridyl isomer engages metabolic enzymes and transporters (G6PD, OCT1) |
| Conditions | High-throughput screening data from NIH Molecular Libraries Program centers (Johns Hopkins Ion Channel Center, Scripps Research Institute, Sanford-Burnham Center for Chemical Genomics); assays performed under different protocols and concentrations |
Why This Matters
For scientists selecting between regioisomeric benzodioxole-aminomethylpyridine building blocks, this target engagement divergence means the 3-pyridyl isomer is the appropriate choice for projects targeting GPCR signaling, opioid receptor, or metalloprotease pathways, while the 4-pyridyl isomer is irrelevant to those contexts.
- [1] BindingDB. BDBM81005: 1,3-benzodioxol-5-yl(4-pyridylmethyl)amine (CAS 774553-99-0). Integrated affinity data for G6PD, neuropilin-1, OCT1, and polyadenylate-binding protein 1. View Source
- [2] BindingDB. Binding affinity of N-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine to human HSP90alpha. Kd = 1.90E+4 nM assessed by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy. View Source
